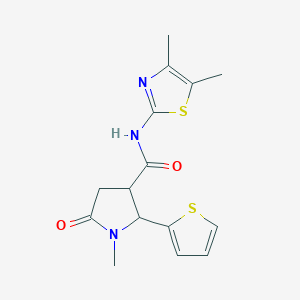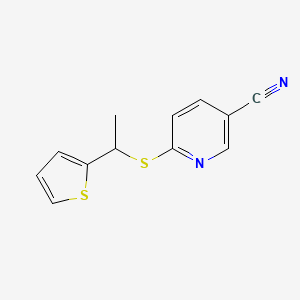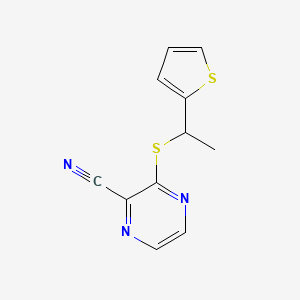
3-Pyridin-3-ylpropyl 2-phenyl-1,3-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridin-3-ylpropyl 2-phenyl-1,3-oxazole-4-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that has been synthesized through various methods and has shown promising results in scientific research applications.
Scientific Research Applications
3-Pyridin-3-ylpropyl 2-phenyl-1,3-oxazole-4-carboxylate has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. In one study, it was found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced inflammation in mice. In another study, it was shown to inhibit the growth of lung cancer cells in vitro and in vivo.
Mechanism of Action
The mechanism of action of 3-Pyridin-3-ylpropyl 2-phenyl-1,3-oxazole-4-carboxylate is not fully understood. However, it has been proposed that it may act through the inhibition of nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammatory and immune responses. It may also act through the inhibition of the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
3-Pyridin-3-ylpropyl 2-phenyl-1,3-oxazole-4-carboxylate has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in inflammation. It has also been found to induce apoptosis in cancer cells and inhibit their growth. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-Pyridin-3-ylpropyl 2-phenyl-1,3-oxazole-4-carboxylate is its potential as a therapeutic agent for various diseases. It has shown promising results in preclinical studies and may be developed as a drug candidate in the future. However, one of the limitations is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research of 3-Pyridin-3-ylpropyl 2-phenyl-1,3-oxazole-4-carboxylate. One direction is to investigate its potential as a therapeutic agent for other diseases such as autoimmune diseases and neurodegenerative diseases. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets.
Synthesis Methods
The synthesis of 3-Pyridin-3-ylpropyl 2-phenyl-1,3-oxazole-4-carboxylate has been achieved through various methods. One of the commonly used methods is the reaction of 2-phenyl-1,3-oxazole-4-carboxylic acid with 3-pyridin-3-ylpropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 3-Pyridin-3-ylpropyl 2-phenyl-1,3-oxazole-4-carboxylate as a white solid.
properties
IUPAC Name |
3-pyridin-3-ylpropyl 2-phenyl-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(22-11-5-7-14-6-4-10-19-12-14)16-13-23-17(20-16)15-8-2-1-3-9-15/h1-4,6,8-10,12-13H,5,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXUGPQOLIKUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)C(=O)OCCCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridin-3-ylpropyl 2-phenyl-1,3-oxazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane](/img/structure/B7593570.png)
![1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593576.png)


![1-[(2-Bromo-5-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593590.png)
![4-[[4-(Oxan-4-yl)-1,4-diazepan-1-yl]methyl]benzonitrile](/img/structure/B7593598.png)
![2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile](/img/structure/B7593607.png)
![(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[2-(1-methylpyrazol-4-yl)cyclopropyl]methanone](/img/structure/B7593614.png)
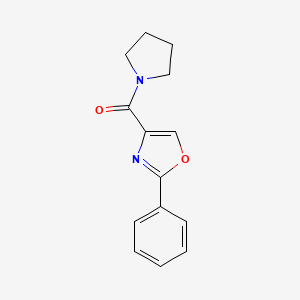
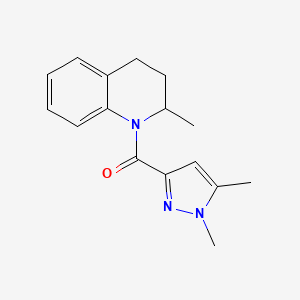
![1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B7593647.png)
